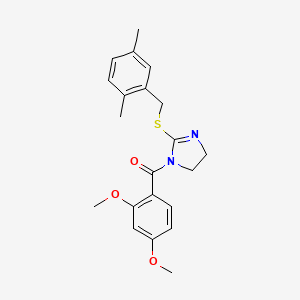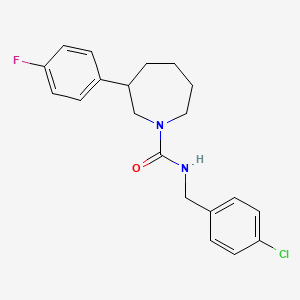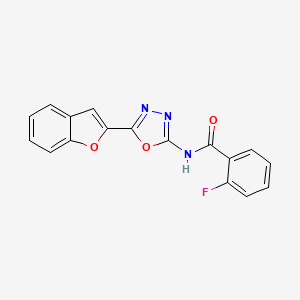![molecular formula C22H26N8O2S B2736805 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1189487-16-8](/img/structure/B2736805.png)
8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a useful research compound. Its molecular formula is C22H26N8O2S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: and its derivatives exhibit significant antiproliferative activity. These compounds interfere with cell division and growth, making them potential candidates for cancer treatment. Researchers have explored their effects on various cancer cell lines, including solid tumors and hematological malignancies .
Antimicrobial Properties
The same compound class demonstrates antimicrobial activity against bacteria, fungi, and viruses. These derivatives could serve as novel antimicrobial agents, addressing the growing problem of drug-resistant pathogens. Their mode of action involves disrupting essential cellular processes in microorganisms .
Anti-Inflammatory and Analgesic Effects
Certain derivatives of this compound exhibit anti-inflammatory and analgesic properties. They modulate inflammatory pathways and alleviate pain, making them relevant for conditions such as arthritis, inflammatory bowel disease, and neuropathic pain .
Hypotensive Activity
Researchers have investigated the hypotensive effects of these compounds. By influencing blood pressure regulation, they may contribute to managing hypertension and related cardiovascular disorders .
Antihistaminic Potential
Some derivatives show antihistaminic activity, which could be valuable for treating allergies and related conditions. By blocking histamine receptors, they mitigate allergic responses .
Tyrosine Kinase Inhibition
Among pyrido [2,3-d]pyrimidin-7-one derivatives, certain compounds act as tyrosine kinase inhibitors. These molecules interfere with signaling pathways involved in cell growth, differentiation, and survival. Notably, TKI-28 is one such inhibitor .
Cyclin-Dependent Kinase (CDK4) Inhibition
Other derivatives function as cyclin-dependent kinase (CDK4) inhibitors. CDKs play a crucial role in cell cycle regulation, and inhibiting them can impact cancer cell proliferation. These compounds hold promise for targeted cancer therapies .
properties
IUPAC Name |
8-butyl-12-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2S/c1-2-3-10-29-20(32)19-16(7-15-33-19)30-17(25-26-22(29)30)5-6-18(31)27-11-13-28(14-12-27)21-23-8-4-9-24-21/h4,7-9,15H,2-3,5-6,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUODBNTKUTXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)piperazino]propyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S)-rel-2-methylcyclopropyl]methanol](/img/structure/B2736727.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)


![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)